molecular formula C11H10ClNO2 B2512900 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole CAS No. 167155-56-8

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole

Cat. No.: B2512900
CAS No.: 167155-56-8
M. Wt: 223.66
InChI Key: UUZBMZDVUFFUDE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products:

    Substitution Products: Azides, nitriles, and thioethers.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Dihydro-oxazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxyphenyl group may interact with aromatic residues in proteins, affecting their activity and stability. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(Methoxymethyl)-2-(4-methoxyphenyl)-1,3-oxazole
  • 4-(Chloromethyl)-2-(4-hydroxyphenyl)-1,3-oxazole
  • 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole

Comparison: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole is unique due to the presence of both chloromethyl and methoxyphenyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Biological Activity

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}ClN1_{1}O2_{2}
  • Molecular Weight : 229.65 g/mol

This compound features a chloromethyl group and a methoxy-substituted phenyl ring, contributing to its unique chemical properties.

Research indicates that compounds with oxazole moieties exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Studies have shown that oxazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, docking studies revealed that the compound interacts with these enzymes through hydrogen bonding and hydrophobic interactions .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is linked to its interference with cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
CytotoxicityInduces apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionInhibits COX-2 and LOX-15 activities
Antimicrobial ActivityExhibits activity against bacterial strains

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various oxazole derivatives on MCF-7 cells. The results indicated that this compound significantly reduced cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : In a model of inflammation, the compound was tested for its ability to inhibit COX-2 activity. The results showed a dose-dependent inhibition with an IC50_{50} value comparable to standard anti-inflammatory drugs .
  • Antimicrobial Studies : The compound was also assessed for antimicrobial properties against several pathogenic bacteria. It demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Properties

IUPAC Name

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZBMZDVUFFUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1,3 dichloroacetone (0.504 g, 3.90 mmol) in toluene (5 ml) was added 4-methoxy benzamide (0.30 g, 1.90 mmol). The reaction mixture was heated at 120° C. for 1 h. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure and the residue was purified over silica gel (230-400 M, 15% EtOAc-Hexane) to get the desired product (0.37 g, 83%).
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0.504 g
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0.3 g
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5 mL
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Yield
83%

Synthesis routes and methods II

Procedure details

This compound was synthesized from 4-methoxybenzamide and 1,3-dichloroacetone as described in example 74 step 1 (2.3 g, yield 78%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.98-7.96 (d, J=8.3 Hz, 2H), 7.65 (s, 1H), 6.97-6.95 (d, J=8.3 Hz, 2H), 4.56 (s, 2H), 3.86 (s, 3H). MS (ESI) m/z: Calculated for C11H10ClNO2: 223.04. found: 223.8 (M+H)+.
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0 (± 1) mol
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